molecular formula C26H24N2O5 B11356769 N-(3,4-dimethoxybenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

N-(3,4-dimethoxybenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11356769
M. Wt: 444.5 g/mol
InChI Key: VELNUZHBPPSYHK-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and methoxy groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinones, while reduction of the carbonyl group can yield alcohols .

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,4-DIMETHOXYPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of a chromene core, pyridine ring, and methoxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C26H24N2O5

Molecular Weight

444.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5/c1-16-11-17(2)25-19(12-16)20(29)14-23(33-25)26(30)28(24-7-5-6-10-27-24)15-18-8-9-21(31-3)22(13-18)32-4/h5-14H,15H2,1-4H3

InChI Key

VELNUZHBPPSYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4)C

Origin of Product

United States

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